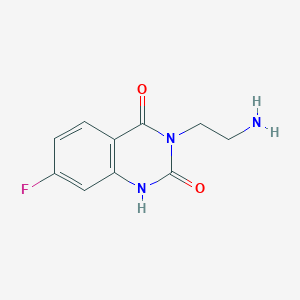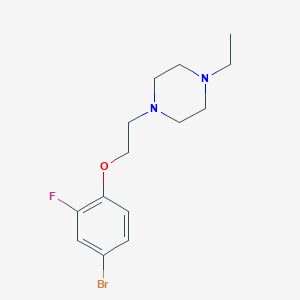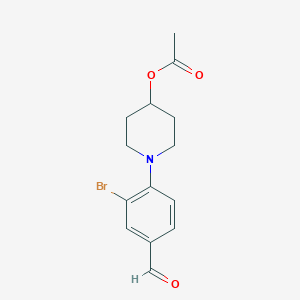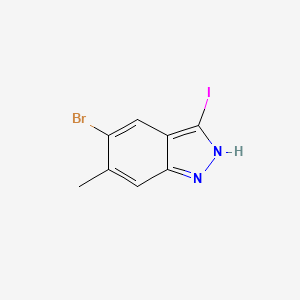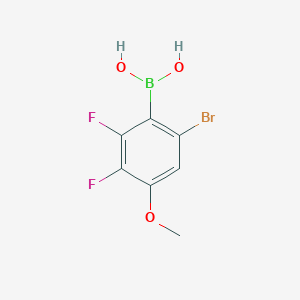
(6-ブロモ-2,3-ジフルオロ-4-メトキシフェニル)ボロン酸
説明
Chemical Reactions Analysis
The boron moiety in boronic acids can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . A catalytic protodeboronation of unactivated 1°, 2°, and 3° alkyl pinacol boronic esters utilizing photoredox catalysis has been developed .科学的研究の応用
鈴木・宮浦クロスカップリング
(6-ブロモ-2,3-ジフルオロ-4-メトキシフェニル)ボロン酸: は、鈴木・宮浦クロスカップリング反応において重要な試薬です。この反応は、有機合成において基本的な炭素-炭素結合を形成するために不可欠です。 ボロン酸は求核性のパートナーとして機能し、パラジウム触媒の存在下で求電子性のハロゲン化物とカップリングします .
環境研究
最後に、この化合物は環境研究にも応用されています。ハロゲン化有機化合物の分解過程や環境における運命を研究するために使用でき、生態系への潜在的な影響に関する洞察を提供します。
各アプリケーションは、(6-ブロモ-2,3-ジフルオロ-4-メトキシフェニル)ボロン酸のユニークな化学的性質を活用しており、科学研究におけるその汎用性と重要性を示しています。 特にボロン酸部分は、その安定性と反応性により化学の多くの分野に革命をもたらした官能基です .
作用機序
Target of Action
The primary target of (6-Bromo-2,3-difluoro-4-methoxyphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound transfers formally nucleophilic organic groups from boron to palladium . This results in the formation of a new Pd–C bond .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
Boronic acids are generally known for their stability and environmental benignity , which may contribute to their bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of complex organic compounds, contributing to various fields such as pharmaceuticals and materials science .
生化学分析
Biochemical Properties
(6-Bromo-2,3-difluoro-4-methoxyphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction is facilitated by the interaction of the boronic acid group with palladium catalysts, leading to the formation of new organic compounds. The compound interacts with enzymes such as palladium complexes, which catalyze the transmetalation step in the coupling reaction . Additionally, the presence of the methoxy group can influence the electronic properties of the compound, affecting its reactivity and interaction with other biomolecules.
Cellular Effects
The effects of (6-Bromo-2,3-difluoro-4-methoxyphenyl)boronic acid on various cell types and cellular processes are of great interest. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that boronic acids can inhibit proteasome activity, leading to altered protein degradation and accumulation of ubiquitinated proteins This can impact cell cycle regulation, apoptosis, and other cellular processes
Molecular Mechanism
The molecular mechanism of action of (6-Bromo-2,3-difluoro-4-methoxyphenyl)boronic acid involves its interaction with biomolecules at the molecular level. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its role in Suzuki-Miyaura coupling . This interaction can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (6-Bromo-2,3-difluoro-4-methoxyphenyl)boronic acid can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation . This degradation can affect its reactivity and interaction with biomolecules. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro settings.
Dosage Effects in Animal Models
The effects of (6-Bromo-2,3-difluoro-4-methoxyphenyl)boronic acid vary with different dosages in animal models. At low doses, the compound can modulate biochemical pathways without causing significant toxicity . At higher doses, it can lead to adverse effects such as cytotoxicity and organ damage. Threshold effects have been observed, where a certain dosage level leads to a marked change in the compound’s impact on cellular and physiological functions.
Metabolic Pathways
(6-Bromo-2,3-difluoro-4-methoxyphenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization . The compound can affect metabolic flux and metabolite levels by modulating enzyme activity and gene expression. For example, it can inhibit enzymes involved in the degradation of specific metabolites, leading to altered metabolic profiles.
Transport and Distribution
The transport and distribution of (6-Bromo-2,3-difluoro-4-methoxyphenyl)boronic acid within cells and tissues are influenced by its interaction with transporters and binding proteins . The compound can be actively transported into cells via specific transporters, and its distribution can be affected by binding to intracellular proteins. This can lead to its accumulation in certain cellular compartments, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of (6-Bromo-2,3-difluoro-4-methoxyphenyl)boronic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to the cytoplasm, nucleus, or other organelles, depending on its interaction with cellular machinery. This localization can affect its activity and function, as it may interact with different biomolecules in various subcellular environments.
特性
IUPAC Name |
(6-bromo-2,3-difluoro-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BBrF2O3/c1-14-4-2-3(9)5(8(12)13)7(11)6(4)10/h2,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLXLYNLAGWBMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C(=C1F)F)OC)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BBrF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


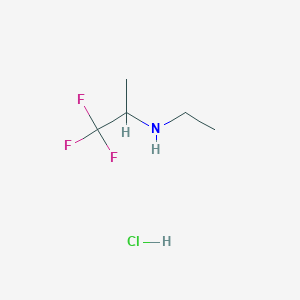
![tert-butyl 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate](/img/structure/B1381260.png)
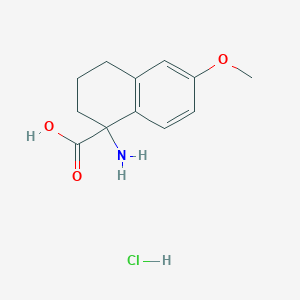

![2-[(4-Aminopiperidin-1-yl)methyl]-4-fluorophenol](/img/structure/B1381265.png)
![tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B1381266.png)
